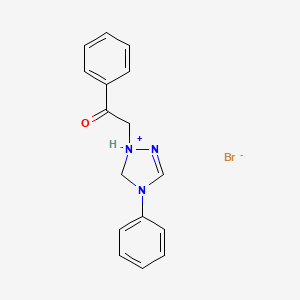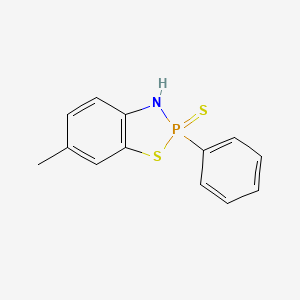
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide is a complex organic compound that belongs to the class of benzothiazaphosphole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a phosphole ring and a sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.
Scientific Research Applications
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazaphosphole derivatives and related heterocyclic compounds. Examples include:
- 2,3-Dihydro-1H-indene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile
Uniqueness
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring, phosphole ring, and sulfide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
73713-81-2 |
|---|---|
Molecular Formula |
C13H12NPS2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
6-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzothiazaphosphole |
InChI |
InChI=1S/C13H12NPS2/c1-10-7-8-12-13(9-10)17-15(16,14-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16) |
InChI Key |
SGNNWCGXIXCYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NP(=S)(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



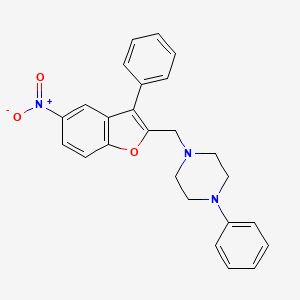
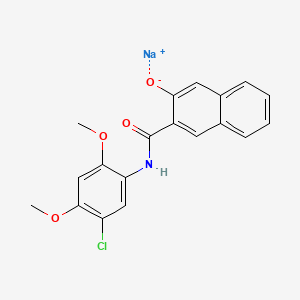


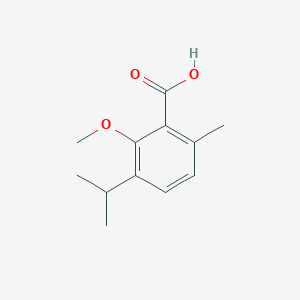

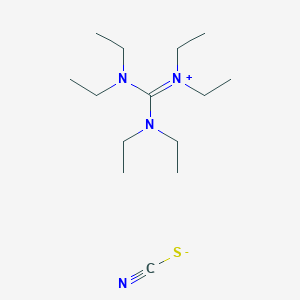
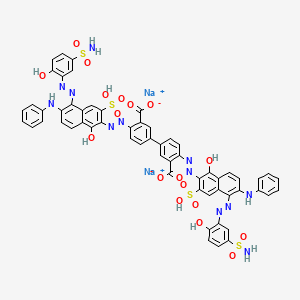
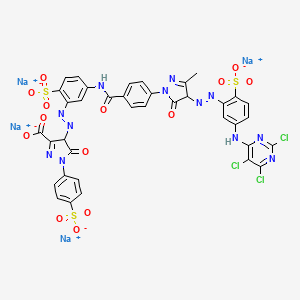


![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
